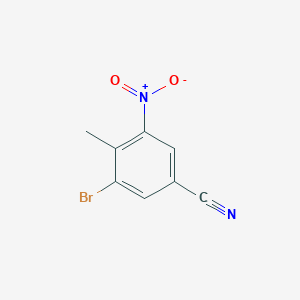

Benzonitrile, 3-bromo-4-methyl-5-nitro-

Descripción general

Descripción

Benzonitrile, 3-bromo-4-methyl-5-nitro- is a type of benzonitrile which is a nitrile compound used for proteomics research and as a pharmaceutical intermediate . It is also used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .

Synthesis Analysis

The synthesis of this compound involves the reaction of an alkyl halide with nitrite ions . For instance, 4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of potassium hydroxide to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H6BrN . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound are typically nucleophilic aromatic substitution reactions . For example, 4-(Bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

Benzonitrile derivatives are crucial intermediates in organic synthesis, contributing to the development of pharmaceuticals, agrochemicals, and materials with specific properties. The presence of bromo, methyl, and nitro groups in "3-bromo-4-methyl-5-nitrobenzonitrile" offers reactive sites for further chemical modifications, enabling the synthesis of complex molecules.

Synthetic Methodologies : A wide array of synthetic routes utilize benzonitrile derivatives for constructing heterocyclic compounds, which are prevalent in drugs and agrochemicals. These methodologies include cycloaddition reactions, where nitrile oxides react with alkenes to form isoxazolines, showcasing the versatility of nitrile derivatives in accessing diverse chemical structures (Easton et al., 1994).

Environmental Applications : Some benzonitrile derivatives have shown potential in environmental applications, such as in wastewater management. They can act as biocatalysts, facilitating the degradation of toxic compounds, thus contributing to environmental remediation efforts. For instance, certain bacteria capable of hydrolyzing nitrile compounds have been explored for their ability to degrade benzonitrile, highlighting the environmental relevance of these compounds (Sulistinah & Riffiani, 2018).

Phosphor Materials for LEDs : In the realm of material science, nitride and oxynitride phosphors, including those derived from benzonitrile, have garnered attention for their applications in solid-state lighting, such as white light-emitting diodes (LEDs). These materials offer advantages in terms of luminescence properties and stability under operating conditions, underscoring the importance of benzonitrile derivatives in developing advanced materials (Xie & Hirosaki, 2007).

High Energy Materials : The structural features of benzonitrile derivatives make them suitable candidates for high-energy density materials. Their application in this field is driven by the need for materials that offer a balance between energy content and stability, catering to both military and civilian needs (Hanafi et al., 2019).

Mecanismo De Acción

Target of Action

Compounds similar to “3-bromo-4-methyl-5-nitrobenzonitrile” often target proteins or enzymes in the body, interacting with them to cause a change in their function .

Mode of Action

The mode of action of such compounds can involve various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity .

Biochemical Pathways

These compounds can affect multiple biochemical pathways, depending on their specific targets. They might influence signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of these compounds can range from changes in cell function to cell death, depending on the specific mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-4-methyl-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-5-7(9)2-6(4-10)3-8(5)11(12)13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEZUDAZGZYEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291950 | |

| Record name | 3-Bromo-4-methyl-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 3-bromo-4-methyl-5-nitro- | |

CAS RN |

1082041-95-9 | |

| Record name | 3-Bromo-4-methyl-5-nitrobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-methyl-5-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B1440898.png)

![2-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1440915.png)